2-(4-Chloro-phenoxy)-1-piperazin-1-yl-ethanone
Overview
Description
2-(4-Chloro-phenoxy)-1-piperazin-1-yl-ethanone is an organic compound that features a chlorophenoxy group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenoxy)-1-piperazin-1-yl-ethanone typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenoxy)-1-piperazin-1-yl-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Chloro-phenoxy)-1-piperazin-1-yl-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenoxy)-1-piperazin-1-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)acetyl chloride
- 2-(4-Chlorophenoxy)ethanol
- 1-(4-Chlorophenyl)piperazine
Uniqueness
2-(4-Chloro-phenoxy)-1-piperazin-1-yl-ethanone is unique due to its combination of a chlorophenoxy group and a piperazine moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-piperazin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCJFZIWSCJVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360081 | |
Record name | 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143999-83-1 | |
Record name | 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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